molecular formula C21H32O4 B1325976 Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate CAS No. 898757-93-2

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate

Cat. No.: B1325976
CAS No.: 898757-93-2
M. Wt: 348.5 g/mol
InChI Key: YMIKSVOUYDWINA-UHFFFAOYSA-N
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Description

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxyphenyl group attached to a heptanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-hexyloxyphenyl)-7-oxoheptanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(4-Hexyloxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and liquid crystals, contributing to the development of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 7-(4-hexyloxyphenyl)-7-oxoheptanoic acid, which can interact with enzymes or receptors in biological systems. The hexyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate: This compound has a shorter carbon chain but similar functional groups, making it less lipophilic.

    Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate: The methoxy group in place of the hexyloxy group results in different chemical properties and reactivity.

    Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate: The ethoxy group provides different steric and electronic effects compared to the hexyloxy group.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 7-(4-hexoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-5-6-10-17-25-19-15-13-18(14-16-19)20(22)11-8-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIKSVOUYDWINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645800
Record name Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-93-2
Record name Ethyl 4-(hexyloxy)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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